molecular formula C20H22N4O2S B14922792 N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B14922792
M. Wt: 382.5 g/mol
InChI Key: MSDZZOLFFPHSNE-CIAFOILYSA-N
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Description

N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine is a complex organic compound with a unique structure that combines several functional groups, including furan, triazole, and indene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of the furan and indene intermediates. These intermediates are then coupled through a series of reactions, including condensation and cyclization, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine
  • N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine

Uniqueness

N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

(E)-1-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C20H22N4O2S/c1-3-27-20-23-22-14(2)24(20)21-12-18-9-10-19(26-18)13-25-17-8-7-15-5-4-6-16(15)11-17/h7-12H,3-6,13H2,1-2H3/b21-12+

InChI Key

MSDZZOLFFPHSNE-CIAFOILYSA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3)C

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC4=C(CCC4)C=C3)C

Origin of Product

United States

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